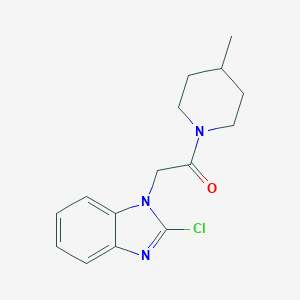![molecular formula C21H23NO2 B262647 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol, also known as F13714, is a compound that has been studied extensively in scientific research. It is a selective antagonist of the dopamine D3 receptor, which plays a role in various neurological disorders.
Wirkmechanismus
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol acts as a selective antagonist of the dopamine D3 receptor, blocking its activity and preventing the binding of dopamine. This leads to a decrease in dopamine signaling in the brain, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the brain, which can have therapeutic effects in disorders such as drug addiction. It has also been shown to increase the expression of certain genes in the brain, which may be related to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol. One area of interest is its potential as a treatment for drug addiction, as it has been shown to decrease the release of dopamine in the brain. Another area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase the expression of certain genes in the brain that are related to dopamine signaling. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, and its potential therapeutic applications in other neurological disorders.
Synthesemethoden
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol can be synthesized through a multi-step process that involves the reaction of 4-(5-bromofuran-2-yl)phenol with 2-phenylethylamine, followed by reduction, and then coupling with 4-(bromomethyl)benzonitrile. The final product is obtained through a reductive amination step.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol has been studied extensively in scientific research as a potential treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in these disorders.
Eigenschaften
Molekularformel |
C21H23NO2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-[4-[5-[(2-phenylethylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C21H23NO2/c1-16(23)18-7-9-19(10-8-18)21-12-11-20(24-21)15-22-14-13-17-5-3-2-4-6-17/h2-12,16,22-23H,13-15H2,1H3 |
InChI-Schlüssel |
PLXUGOTXTJMHGW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=CC=C3)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)






